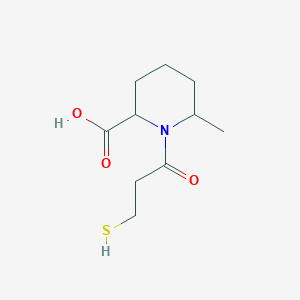

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Mercaptopropionic acid (3-MPA) is an organosulfur compound with the formula HSCH2CH2CO2H. It is a bifunctional molecule, containing both carboxylic acid and thiol groups . It is a colorless oil . It is used as a self-assembled monolayer (SAM) with a thiol and carboxylic groups . It has short carbon chains and is mainly used as a capping agent on a variety of nanoparticles .

Synthesis Analysis

3-MPA is used in the production of synthetic and semi-synthetic proteins . It is used to produce hydrophilic SAMs, which are terminated with carboxylic acids and can be further functionalized .Molecular Structure Analysis

The molecular formula of 3-MPA is C3H6O2S . The molar mass is 106.14 g/mol .Chemical Reactions Analysis

The mechanism of the oxidation of 3-MPA by hydrogen peroxide was studied in the acidic pH range. The nucleophilic attack by sulphur on the peroxide bond controls the rate .Physical And Chemical Properties Analysis

3-MPA has a boiling point of 110 °C (20 hPa), a density of 1.22 g/cm3 (20 °C), and a melting point of 17 - 19 °C . Its vapor pressure is 0.04 mmHg at 20 °C .Applications De Recherche Scientifique

Flavoring Agent in Food and Beverage Industries

This compound is utilized as a flavoring agent due to its ability to impart a specific taste or aroma. Its unique chemical properties can enhance the sensory attributes of food and beverages, making it a valuable additive in the industry .

PVC Stabilizers Production

It serves as a chain transfer agent in polymerizations, particularly in the production of PVC stabilizers. These stabilizers play a crucial role in preventing the degradation of PVC, thereby extending the material’s durability and utility .

Color Stabilizer for Polymers

When used in combination with phenolic antioxidants, this compound acts as a primary or secondary color stabilizer for polymers. This application is essential for maintaining the aesthetic quality and consistency of polymer-based products .

Synthesis of Diaryl Sulfide

Acting as a sulfide ion equivalent, it is employed in the synthesis of diaryl sulfide from aryl iodide. This reaction is significant in the field of organic chemistry, where diaryl sulfides are valuable intermediates for various syntheses .

Research on Sulfur-containing Compounds

Due to its sulfur component, this acid is pivotal in research concerning sulfur-containing compounds. Such research can lead to advancements in pharmaceuticals, agriculture, and materials science .

Safety and Handling Studies

The compound’s safety profile, including its corrosive nature and toxicity, makes it a subject of study for safe handling and storage practices. Research in this area ensures the well-being of individuals working with such chemicals .

Mécanisme D'action

Target of Action

It is known that 3-mercaptopropionic acid, a related compound, acts as a competitive inhibitor of glutamate decarboxylase .

Mode of Action

As a competitive inhibitor, 3-Mercaptopropionic acid binds to the active site of glutamate decarboxylase, preventing the enzyme from catalyzing its normal reaction . This could potentially be a similar mode of action for 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid.

Biochemical Pathways

Inhibition of glutamate decarboxylase by 3-mercaptopropionic acid would disrupt the synthesis of gamma-aminobutyric acid (gaba), an important inhibitory neurotransmitter .

Pharmacokinetics

A study on 3-mercaptopropionic acid showed that it has a higher potency and faster onset of action compared to allylglycine .

Result of Action

Due to the inhibition of glutamate decarboxylase, 3-mercaptopropionic acid acts as a convulsant .

Safety and Hazards

3-MPA may be corrosive to metals. It is toxic if swallowed, causes severe skin burns and eye damage, and is harmful if inhaled . It should not be released into the environment . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

6-methyl-1-(3-sulfanylpropanoyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S/c1-7-3-2-4-8(10(13)14)11(7)9(12)5-6-15/h7-8,15H,2-6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIOKYGCFGNNCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)CCS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385412 |

Source

|

| Record name | 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid | |

CAS RN |

174909-66-1 |

Source

|

| Record name | 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)